![molecular formula C9H9F3N2O2 B15174376 N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 919996-51-3](/img/structure/B15174376.png)
N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of N-hydroxyurea with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}carbamate
- N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea
- N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}amide
Uniqueness
N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to its specific trifluoromethyl group, which imparts enhanced stability and bioavailability compared to similar compounds. This makes it particularly valuable in pharmaceutical and industrial applications .
Eigenschaften
CAS-Nummer |
919996-51-3 |
|---|---|
Molekularformel |
C9H9F3N2O2 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
1-hydroxy-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-1-6(2-4-7)5-13-8(15)14-16/h1-4,16H,5H2,(H2,13,14,15) |
InChI-Schlüssel |
BZIAQFMGENHONM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)NO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane](/img/structure/B15174300.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
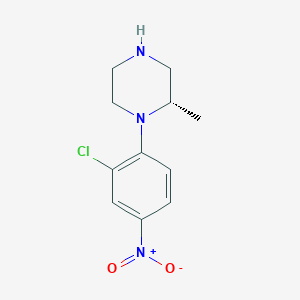

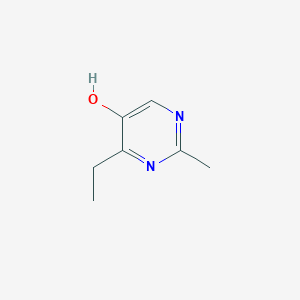
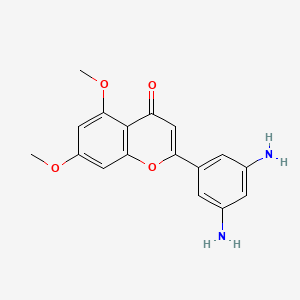
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
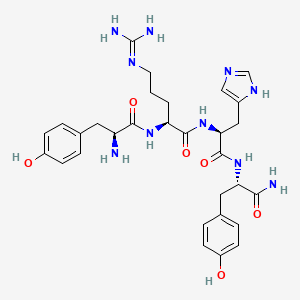
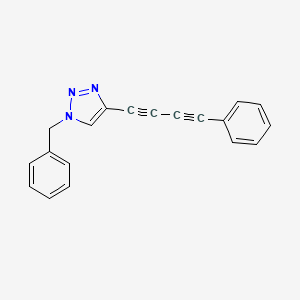
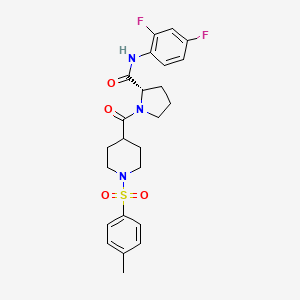
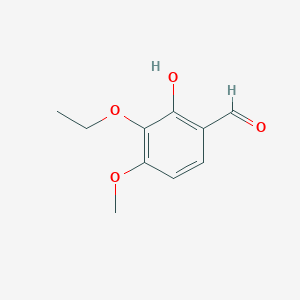
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
